Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
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Overview
Description
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of solid-phase synthesis techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids, facilitated by coupling reagents like HBTU or DIC.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form a methylene group, though these reactions are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Oxidation: Oxidizing agents like Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been removed, and the amino acid has been successfully incorporated into the peptide chain.
Scientific Research Applications
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for use in diagnostics and as research tools.
Mechanism of Action
The primary mechanism of action of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is through its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, and is removed under mild conditions to allow for the formation of peptide bonds. The compound does not have a specific biological target or pathway but is a crucial tool in the synthesis of biologically active peptides.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid
- Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid
- Fmoc-(2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group, which allows for versatile applications in peptide synthesis. Its stability and ease of deprotection make it a preferred choice for researchers working on complex peptide structures.
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGLIQVUMAZJU-MOPGFXCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217833-77-6 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217833-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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